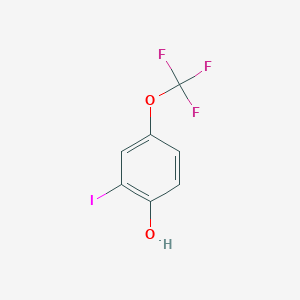

2-Iodo-4-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGRJGJXZXHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-(trifluoromethoxy)phenol

CAS Number: 405517-54-6

Introduction

2-Iodo-4-(trifluoromethoxy)phenol is a halogenated and fluorinated phenol derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional chemical architecture, featuring a nucleophilic hydroxyl group, a reactive iodine atom ortho to the hydroxyl, and an electron-withdrawing trifluoromethoxy group in the para position, endows it with a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development and material science. The strategic placement of the iodo and trifluoromethoxy substituents makes this compound an attractive starting material for the synthesis of complex molecules with desirable pharmacokinetic and physicochemical properties.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 405517-54-6 | [1] |

| Molecular Formula | C₇H₄F₃IO₂ | [1] |

| Molecular Weight | 304.00 g/mol | [1] |

| Physical Form | Oil or Liquid | |

| Boiling Point | 105 °C at 44 mmHg | [2][3] |

| Storage Temperature | 2-8°C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants are indicative of the substitution pattern.

Synthesis of this compound

The introduction of an iodine atom onto the 4-(trifluoromethoxy)phenol scaffold can be achieved through electrophilic iodination. Two common and effective laboratory-scale protocols are detailed below. The choice of method often depends on the availability of reagents, desired scale, and safety considerations.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method employs the less hazardous and easy-to-handle N-iodosuccinimide as the iodine source, activated by a strong acid catalyst.

Experimental Protocol:

-

To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in glacial acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

-

Stir the mixture for 5 minutes at room temperature.

-

Carefully add concentrated sulfuric acid (98%, 0.5 mL, 9 mmol).

-

Continue stirring at room temperature for 48 hours.

-

Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

-

Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution to quench any remaining iodine.

-

Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

-

Filter the mixture through a pad of diatomaceous earth and silica gel.

-

Concentrate the filtrate in vacuo to yield the product as an oil.

Causality of Experimental Choices:

-

N-Iodosuccinimide (NIS): A mild and regioselective iodinating agent.

-

Sulfuric Acid: Acts as a catalyst to activate the NIS, generating a more electrophilic iodine species.

-

Sodium Thiosulfate Wash: Essential for removing unreacted iodine, which can complicate purification.

Method 2: Iodination using Iodine and a Base

This classical method utilizes elemental iodine in the presence of a base to facilitate the electrophilic substitution.

Experimental Protocol:

-

Dissolve 4-(trifluoromethyl)phenol (241 mmol, 39 g) in a mixture of tetrahydrofuran (200 mL) and water (200 mL) with stirring.

-

Sequentially add iodine (265 mmol, 67 g) and sodium carbonate (265 mmol, 28 g).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Quench unreacted iodine by adding a 5% aqueous thiourea solution.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/dichloromethane gradient) to afford the target compound.[3]

Causality of Experimental Choices:

-

Sodium Carbonate: Acts as a base to deprotonate the phenol, increasing its nucleophilicity and reactivity towards iodine.

-

Thiourea Solution: A reducing agent used to quench excess iodine.

-

Column Chromatography: Necessary for the removal of any di-iodinated byproducts and other impurities.

Synthesis Workflow Diagram:

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is considered a "super-methyl" group in medicinal chemistry. It is highly lipophilic and metabolically stable, often improving the pharmacokinetic profile of drug candidates. [4]The introduction of this group, along with the versatile synthetic handle of the iodine atom, makes this compound a valuable precursor for the synthesis of novel therapeutic agents. While specific examples of its direct use in late-stage clinical candidates are not widely published in readily accessible literature, its structural motifs are present in a variety of biologically active compounds. The combination of the phenol, iodo, and trifluoromethoxy groups allows for the exploration of diverse chemical space in the search for new drugs.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep containers tightly closed.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the predictable reactivity of its functional groups make it a reliable and valuable tool for the construction of complex molecular architectures. As the demand for fluorinated organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

-

Aspirachem. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol, 98%. Retrieved January 18, 2026, from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews. Retrieved January 18, 2026, from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 18, 2026, from [Link]

Sources

physicochemical properties of 2-Iodo-4-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When this group is part of a phenol scaffold, a recurring motif in pharmaceuticals, the resulting molecule becomes a valuable building block for creating novel therapeutic agents.[2]

This guide provides a comprehensive technical overview of this compound, a compound that combines the advantageous -OCF₃ group with a reactive iodine atom on a phenolic ring. The presence of iodine offers a versatile handle for further chemical modification, such as cross-coupling reactions, making this molecule particularly attractive for library synthesis and lead optimization campaigns. As a Senior Application Scientist, this document is structured to provide not just raw data, but also the scientific rationale behind property determination, empowering researchers to fully leverage this compound in their development pipelines.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic compound featuring a phenol ring substituted with an iodine atom at the ortho-position and a trifluoromethoxy group at the para-position relative to the hydroxyl group.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized in the table below. This data serves as the primary reference for sample handling, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 405517-54-6 | [3][4] |

| Molecular Formula | C₇H₄F₃IO₂ | [3][4] |

| Molecular Weight | 304.01 g/mol | [5] |

| Exact Mass | 303.92081 Da | [4] |

| Appearance | Oil or Solid | [6] |

| Purity | Typically ≥95% | [3] |

Note on Appearance: The compound has been reported as both an oil and a solid.[6] This variability may be attributed to differences in purity, the presence of residual solvent, or potential polymorphism. Researchers should verify the physical state of their specific batch upon receipt.

Section 2: Key Physicochemical Properties

A molecule's behavior in biological and chemical systems is dictated by its physicochemical properties. The table below outlines the known and predicted characteristics of this compound. Where experimental data is not publicly available, we propose robust methodologies for its determination in Section 4.

| Property | Value / Expected Range | Rationale & Significance |

| Melting Point | Not available. | Critical for determining the solid-state handling properties and assessing purity. A sharp melting point is indicative of high purity. |

| Boiling Point | Not available. | Relevant for purification by distillation, though high molecular weight suggests this would require vacuum conditions. Not as critical as for liquid-state compounds. |

| Aqueous Solubility | Predicted to be low. | The combination of a large iodine atom and a lipophilic -OCF₃ group likely results in poor water solubility. This is a critical parameter for designing bioassays and formulation strategies. |

| pKa | Estimated: 7.5 - 8.5 | The phenolic proton's acidity is increased by the electron-withdrawing effects of both the ortho-iodine and para-trifluoromethoxy groups. The pKa of 3,5-bis(trifluoromethyl)phenol is ~8.0.[7] This value is crucial for predicting ionization state at physiological pH. |

| LogP | Estimated: >3.0 | The calculated LogP for the related 2-Iodo-3-methyl-5-(trifluoromethoxy)phenol is 3.2.[8] High lipophilicity is expected, which influences membrane permeability, protein binding, and potential for off-target effects. |

Section 3: Spectroscopic Profile & Analytical Protocols

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The substitution pattern on the aromatic ring gives rise to a distinct set of signals.

¹H NMR Data: A reported spectrum provides clear assignments for the aromatic protons.[6]

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Chemical Shifts (δ):

-

7.54 ppm (broad doublet, J = 2.6 Hz, 1H): Attributed to the proton at position 3, adjacent to the iodine.

-

7.15 ppm (broad doublet of doublets, J = 8.9, 2.6 Hz, 1H): Attributed to the proton at position 5, between the -OCF₃ and the hydroxyl group.

-

6.99 ppm (doublet, J = 8.9 Hz, 1H): Attributed to the proton at position 6, adjacent to the hydroxyl group.

-

Expected ¹³C NMR & ¹⁹F NMR Signatures: While specific data is not readily available, predictions can be made.

-

¹³C NMR: Expect seven distinct carbon signals. The carbon bearing the iodine (C2) will be shifted upfield due to the heavy atom effect, while the carbons attached to oxygen (C1 and C4) will be significantly downfield. The CF₃ carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single sharp peak is expected for the -OCF₃ group, as the three fluorine atoms are chemically equivalent.

Best Practices Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is suitable for observing the aromatic protons, while DMSO-d₆ is often preferred for clearer observation of the exchangeable phenolic -OH proton.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for this step is baseline structural confirmation.

-

D₂O Shake (Confirmation of -OH): To definitively identify the phenolic hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange, providing unequivocal proof of its identity.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial for confirming the carbon backbone and the presence of seven unique carbon environments.

-

¹⁹F NMR Acquisition: If available, acquire a ¹⁹F spectrum to confirm the presence and purity of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Absorptions:

-

~3500 cm⁻¹ (broad): O-H stretch, characteristic of the phenolic hydroxyl group. The peak is often broad due to hydrogen bonding.[9]

-

~1500-1600 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

~1250-1000 cm⁻¹ (strong): C-F and C-O stretching vibrations. The C-O-C ether linkage and the C-F bonds of the trifluoromethoxy group will produce strong, characteristic bands in this region.

-

Mass Spectrometry (MS)

MS provides information on molecular weight and fragmentation patterns.

-

Expected Result (EI-MS): The molecular ion peak ([M]⁺) should be observed at m/z 304. The isotopic pattern will be characteristic due to the presence of iodine (¹²⁷I), which is monoisotopic. Key fragmentation would likely involve the loss of the trifluoromethoxy group or other fragments characteristic of phenols.

Section 4: Protocols for Experimental Property Determination

For drug development professionals, understanding solubility and ionization is non-negotiable. The following protocols provide a framework for determining these critical parameters.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining intrinsic aqueous solubility. The causality behind this choice is its reliability and reproducibility.

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers with known pH values ranging from approximately 2 pH units below to 2 pH units above the estimated pKa (e.g., from pH 6.0 to 10.0).

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like methanol. Add a small, identical volume of this stock to each buffer solution to create samples of constant total compound concentration.

-

Measurement: Measure the UV-Vis absorbance spectrum for each buffered solution.

-

Analysis: Identify a wavelength where the absorbance of the protonated (phenol) and deprotonated (phenolate) species differs significantly. Plot the absorbance at this wavelength versus the pH of the buffer.

-

Calculation: The resulting data should form a sigmoidal curve. The pKa is the pH value at the curve's inflection point.

Section 5: Synthesis and Reactivity Context

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the direct iodination of the starting material, 4-(trifluoromethoxy)phenol. [6]

-

Reagents: 4-(Trifluoromethoxy)phenol, N-Iodosuccinimide (NIS), and an acid catalyst (e.g., sulfuric acid) in a solvent like acetic acid.

-

Mechanism: This is an electrophilic aromatic substitution reaction. The hydroxyl group is an activating, ortho-para director. Since the para position is blocked by the -OCF₃ group, the incoming electrophile (I⁺) is directed to the ortho positions.

-

Potential Impurities: Key impurities could include unreacted starting material (4-(trifluoromethoxy)phenol), the di-iodinated product (2,6-diiodo-4-(trifluoromethoxy)phenol), and other regioisomers if the reaction is not perfectly selective.

Section 6: Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

Hazard Identification: [3]* Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures: [10][11][12]* Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is 2-8°C. [3]* Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for drug discovery and chemical synthesis. Its key physicochemical features—high lipophilicity, moderate acidity, and a reactive iodine handle—make it a strategic component for developing novel molecules with tailored properties. While core data like NMR is established, a complete characterization requires experimental determination of properties such as solubility and pKa. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools and scientific understanding to confidently and effectively utilize this compound in their work.

References

-

Aspira Chemical. 2-Iodo-4-(trifluoromethyl)phenol, 98%. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for an article on ipso-hydroxylation. Available from: [Link]

-

AOBChem USA. This compound. Available from: [Link]

-

University of Waterloo. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethoxy)phenol. Available from: [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Pharmaffiliates. 4-Iodo-2-(trifluoromethyl)phenol. Available from: [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. aobchem.com [aobchem.com]

- 4. echemi.com [echemi.com]

- 5. 4-(Trifluoromethoxy)phenol solubility | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. aaronchem.com [aaronchem.com]

- 12. synquestlabs.com [synquestlabs.com]

A Technical Guide to 2-Iodo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of 2-Iodo-4-(trifluoromethoxy)phenol, a key fluorinated building block in modern medicinal and materials chemistry. We delve into the molecule's structural attributes, focusing on the synergistic effects of its ortho-iodo and para-trifluoromethoxy substituents. A detailed, field-proven protocol for its high-yield synthesis via electrophilic iodination is presented, complete with a mechanistic discussion explaining the reaction's high regioselectivity. Furthermore, this guide outlines the critical role of this compound as a versatile intermediate, particularly in the synthesis of complex bioactive molecules, and provides a comprehensive overview of its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

In the landscape of drug discovery and development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant interest due to its unique combination of high electronegativity and lipophilicity, often enhancing metabolic stability, membrane permeability, and binding affinity.[2] When coupled with an iodine atom on the same aromatic scaffold, the resulting molecule becomes a powerful and versatile synthetic intermediate.

This compound stands out as a preeminent example of such a building block. The phenolic hydroxyl group is a strong activating group that dictates the regioselectivity of further chemical transformations.[3] Crucially, the iodine atom at the ortho position serves as a highly effective "synthetic handle" for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This guide will provide the essential technical knowledge to synthesize, characterize, and strategically deploy this high-value compound.

Molecular Structure and Physicochemical Properties

The strategic arrangement of functional groups in this compound is central to its utility. The potent, electron-donating hydroxyl group strongly activates the aromatic ring for electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[6] Since the para position is occupied by the trifluoromethoxy group, iodination is selectively directed to the ortho position.

Diagram: Structural Features of this compound

Caption: Key functional groups and their synthetic roles.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 405517-54-6 | [6][7] |

| Molecular Formula | C₇H₄F₃IO₂ | [6][7] |

| Molecular Weight | 304.01 g/mol | [6] |

| Appearance | Oil or solid | [8] |

| Purity | Typically ≥95% | [7] |

| Storage | 2-8°C, sealed in dry, dark place |

Synthesis of this compound

The most efficient and high-yielding synthesis of the title compound is achieved through the regioselective electrophilic iodination of the readily available starting material, 4-(trifluoromethoxy)phenol.

Reaction Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is critical. While molecular iodine (I₂) can be used, it is a less reactive electrophile and often requires a base or oxidizing agent. NIS, especially when activated by a strong acid like sulfuric acid, generates a highly electrophilic iodine species (I⁺ character), which is readily attacked by the electron-rich phenol ring.[9]

The exceptional regioselectivity is governed by the powerful activating, ortho-, para-directing nature of the hydroxyl group.[3] Resonance stabilization of the intermediate arenium ion (sigma complex) is maximized when the electrophile adds to the ortho or para position. Since the para position is blocked by the trifluoromethoxy group, substitution occurs almost exclusively at the ortho position.

Diagram: Synthetic Workflow

Caption: High-level overview of the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from a procedure known to provide a high yield (approx. 96%).[8]

Materials:

-

4-(Trifluoromethoxy)phenol (1 eq.)

-

N-Iodosuccinimide (NIS), 95% (0.95 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Glacial Acetic Acid

-

Diethyl Ether

-

1 M Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend N-iodosuccinimide (0.95 eq.) in glacial acetic acid.

-

Addition of Substrate: To the suspension, add 4-(trifluoromethoxy)phenol (1.0 eq.) and stir for 5 minutes at room temperature.[8]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.3 eq.) to the mixture.[8]

-

Reaction: Stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.[8]

-

Extraction: Extract the aqueous layer with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash twice with 1 M aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with deionized water.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the final product as an oil or solid.[8]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃) δ: ~7.54 (d, 1H, Ar-H ortho to -I), ~7.15 (dd, 1H, Ar-H meta to -I), ~6.99 (d, 1H, Ar-H meta to -OH).[8] |

| ¹³C NMR | Expected signals for 7 distinct carbon atoms. The carbon bearing the iodine (C-I) will be shifted to a higher field (~85-95 ppm) due to the heavy atom effect.[2][10] The carbon attached to the -OCF₃ group will appear as a quartet due to C-F coupling. |

| IR Spectroscopy | A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.[11][12] Strong C-O stretching around 1250 cm⁻¹. Strong C-F stretching bands for the -OCF₃ group typically appear in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 304. A characteristic isotopic pattern for iodine will be observed. |

Applications in Complex Molecule Synthesis

The primary value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical sector. The ortho-iodo group is an ideal precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Utility in Suzuki-Miyaura Cross-Coupling

A prime application is the Suzuki-Miyaura cross-coupling reaction, where the iodo-phenol is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.[4][13] This reaction is one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in many approved drugs.

Diagram: Application in Biaryl Synthesis

Caption: Use in palladium-catalyzed Suzuki coupling.

Case Study: Synthesis of Sorafenib Analogues

The strategic importance of this scaffold is exemplified by its use in synthesizing analogues of multi-kinase inhibitors like Sorafenib.[14] Sorafenib is an approved anti-cancer drug, and the development of new analogues is a key area of research to improve efficacy and overcome resistance.[15][16][17] In these syntheses, a related building block, 2-iodo-4-(trifluoromethyl)phenol, is used to construct the core diaryl ether or diaryl urea structure, highlighting the synthetic value of the ortho-iodo phenol motif.[14] The trifluoromethoxy group in the title compound offers an alternative with potentially improved pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and efficient route to complex molecular architectures. Its synthesis is straightforward and high-yielding, and its functional groups are perfectly poised for subsequent, high-value transformations. The trifluoromethoxy group provides desirable physicochemical properties, while the ortho-iodo group serves as a versatile handle for diversification. For researchers in medicinal chemistry and materials science, mastering the synthesis and application of this compound opens a door to novel and potentially impactful molecules.

References

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. Available at: [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2023). ResearchGate. Available at: [Link]

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Chemistry. Available at: [Link]

-

This compound. AOBChem USA. Available at: [Link]

-

13C NMR Spectroscopy. Georg Thieme Verlag. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Available at: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). National Institutes of Health (NIH). Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. Available at: [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). MDPI. Available at: [Link]

Sources

- 1. jrmedichem.com [jrmedichem.com]

- 2. 2-Iodophenol(533-58-4) 13C NMR spectrum [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. aobchem.com [aobchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. thieme-connect.de [thieme-connect.de]

starting materials for 2-Iodo-4-(trifluoromethoxy)phenol synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

Authored by a Senior Application Scientist

Introduction

This compound is a valuable substituted phenol derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the iodo, trifluoromethoxy, and hydroxyl groups on the benzene ring provides multiple points for further chemical modification, making it a versatile intermediate. This guide provides a detailed exploration of the primary starting materials and synthetic methodologies for preparing this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Primary Synthetic Pathway: Direct Iodination of 4-(Trifluoromethoxy)phenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic iodination of 4-(trifluoromethoxy)phenol. This approach is favored for its high efficiency and regioselectivity.

Core Starting Material: 4-(Trifluoromethoxy)phenol

4-(Trifluoromethoxy)phenol is the cornerstone of this synthesis. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 828-27-3 |

| Molecular Formula | C7H5F3O2 |

| Molecular Weight | 178.11 g/mol |

| Appearance | Liquid or solid |

| Melting Point | 17-18 °C |

| Boiling Point | 91-93 °C (20 mmHg) |

| Density | 1.375 g/mL |

This compound is a crucial intermediate in the manufacturing of pharmaceuticals.[1] The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity and properties of the final products.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 4-(trifluoromethoxy)phenol is a powerful ortho-, para-directing group. Since the para position is already occupied by the trifluoromethoxy group, the incoming electrophile (the iodonium ion) is directed to the ortho position.

The iodinating agent of choice in a well-documented, high-yield protocol is N-iodosuccinimide (NIS), activated by a catalytic amount of sulfuric acid in glacial acetic acid.[3] NIS serves as a source of the electrophilic iodonium ion (I+). The sulfuric acid protonates the NIS, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

Experimental Protocol

The following protocol is adapted from a patented synthesis and has demonstrated a high yield of 96%.[3]

Reagents and Materials:

-

4-(Trifluoromethoxy)phenol

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid (98%)

-

Glacial acetic acid

-

Diethyl ether

-

1 M Aqueous sodium thiosulfate solution

-

Water

-

Magnesium sulfate

-

Decolorizing carbon

-

Diatomaceous earth

-

Silica gel

Step-by-Step Procedure:

-

To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

-

Stir the mixture for 5 minutes.

-

Carefully introduce sulfuric acid (98%, 0.5 mL, 9 mmol).

-

Continue stirring at room temperature for 48 hours.

-

Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

-

Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution to quench any remaining iodine.

-

Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

-

Filter the mixture through a pad of diatomaceous earth and silica gel.

-

Concentrate the filtrate in vacuo to yield the product as an oil.

Data Summary: Reaction Parameters

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)phenol |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Catalyst | Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 48 hours |

| Temperature | Room Temperature |

| Yield | 96% |

Workflow Visualization

Caption: Synthetic pathway to 4-(trifluoromethoxy)phenol.

Alternative Iodination Strategies

While the NIS method is highly effective, it is beneficial for the research scientist to be aware of other iodination reagents and conditions for phenols. Direct iodination of phenols can also be achieved using molecular iodine (I2) in the presence of a base. [4]For instance, the iodination of 4-(trifluoromethyl)phenol has been carried out using iodine and sodium carbonate in a tetrahydrofuran/water solvent system. [5]The choice of iodinating agent and conditions can influence the regioselectivity and yield, especially in more complex substrates. [6]

Conclusion

The synthesis of this compound is most efficiently achieved through the direct ortho-iodination of 4-(trifluoromethoxy)phenol. This key starting material can be sourced commercially or synthesized via a multi-step process, typically originating from trifluoromethoxybenzene. The use of N-iodosuccinimide as the iodinating agent in the presence of a catalytic amount of strong acid provides a high-yielding and reliable method for obtaining the desired product. This guide provides the necessary technical details and background for researchers and drug development professionals to successfully incorporate this versatile intermediate into their synthetic programs.

References

- This compound synthesis - ChemicalBook.

- 3-Iodo-4-(trifluoromethyl)phenol - Benchchem.

- 2-Iodo-4-(trifluoroMethyl)phenol synthesis - ChemicalBook.

- 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442 - Biosynth.

- 4-(Trifluoromethoxy)phenol - nordmann.global.

- 4-(trifluoromethoxy)phenol - 828-27-3, C7H5F3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)

- Iodin

- 2-Nitro-4-(trifluoromethyl)phenol - Chem-Impex.

Sources

- 1. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chess game of drug design, the strategic modification of molecular scaffolds with specific functional groups is paramount to achieving desired pharmacological profiles. Among the vast arsenal available to medicinal chemists, fluorinated moieties have emerged as transformative tools for optimizing drug-like properties. While the trifluoromethyl (-CF3) group has long been a mainstay, its ethereal cousin, the trifluoromethoxy (-OCF3) group, is increasingly recognized as a uniquely powerful substituent for enhancing metabolic stability, membrane permeability, and overall therapeutic potential.[1][2]

This technical guide, curated for the discerning eye of researchers and drug development professionals, provides a comprehensive exploration of the trifluoromethoxy group's role in medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causality behind its effects, offering field-proven insights into its application. We will dissect its fundamental physicochemical properties, explore the mechanistic underpinnings of its influence on pharmacokinetics and pharmacodynamics, provide practical guidance on its synthetic incorporation, and analyze case studies that underscore its strategic value.

The Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group's utility in drug design is a direct consequence of its unique electronic and steric properties, which distinguish it from both its non-fluorinated counterpart, the methoxy group (-OCH3), and the more commonly used trifluoromethyl group (-CF3).

Electronic Properties: A "Pseudo-Halogen" Nature

The -OCF3 group is characterized by a potent electron-withdrawing inductive effect, stemming from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the attached scaffold. Unlike the methoxy group, which is an electron-donating group through resonance, the lone pairs on the oxygen of the trifluoromethoxy group are substantially withdrawn by the fluorine atoms, diminishing their ability to participate in resonance. This combination of strong inductive withdrawal and weak resonance donation gives the -OCF3 group a "pseudo-halogen" character.

This electronic nature has a profound impact on the acidity and basicity of neighboring functional groups. For instance, the incorporation of a trifluoromethoxy group can significantly lower the pKa of anilines and phenols, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.

Lipophilicity: A Key to Permeability

One of the most significant contributions of the trifluoromethoxy group to a drug candidate's profile is its high lipophilicity. The Hansch-Leo lipophilicity parameter (π) for the -OCF3 group is approximately +1.04, making it one of the most lipophilic substituents used in medicinal chemistry.[1][3] This is substantially higher than that of the methoxy group (π ≈ -0.02) and even surpasses the trifluoromethyl group (π ≈ +0.88).

This enhanced lipophilicity is a critical factor in improving a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[2][4]

Conformational Influence

The trifluoromethoxy group also exerts a distinct influence on molecular conformation. Due to steric and electronic effects, the -OCF3 group typically adopts a conformation that is orthogonal to the plane of an attached aromatic ring. This perpendicular orientation can have significant implications for drug-receptor interactions, as it can influence the overall shape of the molecule and its ability to fit into a binding pocket. This conformational preference can be exploited to fine-tune selectivity and potency.

Comparative Physicochemical Properties

To provide a clear quantitative comparison, the following table summarizes the key physicochemical parameters for the trifluoromethoxy group in contrast to the methoxy and trifluoromethyl groups when attached to a benzene ring.

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity (π) | -0.02 | +0.88 | +1.04 |

| Hammett Sigma (σp) | -0.27 | +0.54 | +0.35 |

| Calculated logP (Benzene) | 2.11 | 2.89 | 3.15 |

| Calculated pKa (Phenol) | 9.98 | 8.61 | 8.80 |

Note: Calculated values can vary depending on the algorithm used. The values presented here are for illustrative purposes to highlight the trends.

The Trifluoromethoxy Group in Action: Impact on ADME Properties

The strategic incorporation of a trifluoromethoxy group can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

A primary driver for the use of the -OCF3 group is its remarkable ability to confer metabolic stability. The methoxy group is a common site of oxidative metabolism, primarily through O-dealkylation mediated by cytochrome P450 (CYP) enzymes. The resulting hydroxylated metabolite is often more polar and readily excreted, leading to a shorter half-life of the drug.

The trifluoromethoxy group is highly resistant to this metabolic pathway.[1][2] The strong electron-withdrawing effect of the fluorine atoms deactivates the C-O bond, making it less susceptible to enzymatic cleavage.[2] Additionally, the steric bulk of the -CF3 moiety can hinder the approach of CYP enzymes to the oxygen atom.[1][2] This "metabolic blocking" strategy can significantly increase a drug's half-life, reduce dosing frequency, and improve its overall exposure.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a trifluoromethoxy-containing compound with its methoxy analog in human liver microsomes.

Materials:

-

Test compounds (-OCF3 and -OCH3 analogs)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k), and the in vitro half-life (t1/2) can be calculated as 0.693/k.

Improving Membrane Permeability and Oral Bioavailability

As previously discussed, the high lipophilicity of the -OCF3 group is a key contributor to enhanced membrane permeability.[5] This translates to improved absorption from the gastrointestinal tract after oral administration and better distribution to tissues, including the CNS. The ability of the trifluoromethoxy group to enhance a drug's passage across the blood-brain barrier is particularly valuable in the development of therapies for neurological disorders.[4]

Synthetic Strategies for Incorporating the Trifluoromethoxy Group

The synthetic introduction of the trifluoromethoxy group has historically been a significant challenge, primarily due to the instability of the trifluoromethoxide anion.[1] However, recent advancements have provided medicinal chemists with a more robust toolkit for accessing these valuable compounds.

Classical Approaches

-

Halogen Exchange (Halex) Reactions: This early method involves the treatment of a trichloromethoxy (-OCCl3) precursor with a fluoride source, such as antimony trifluoride (SbF3). While effective for some substrates, the harsh reaction conditions limit its functional group tolerance.

-

Oxidative Desulfurization-Fluorination: This method utilizes xanthates or related sulfur-containing precursors, which are treated with an oxidant and a fluoride source. This approach offers broader applicability than Halex reactions.

Modern Synthetic Methods

The development of new reagents has revolutionized the synthesis of trifluoromethoxy-containing compounds, allowing for their introduction under milder conditions and with greater functional group compatibility.

-

Electrophilic Trifluoromethoxylation: Reagents such as those developed by Togni and Umemoto act as sources of "CF3O+". These hypervalent iodine reagents can directly trifluoromethoxylate phenols and other nucleophilic substrates.

-

Nucleophilic Trifluoromethoxylation: While the trifluoromethoxide anion is unstable, reagents have been developed that can deliver it under controlled conditions. These are often used in transition metal-catalyzed cross-coupling reactions with aryl halides or pseudohalides.

-

Radical Trifluoromethoxylation: Photoredox catalysis has enabled the generation of the trifluoromethoxy radical, which can then be used to functionalize aromatic and heteroaromatic systems.

Experimental Protocol: Electrophilic Trifluoromethoxylation of a Phenol using a Togni-type Reagent

Objective: To synthesize an aryl trifluoromethyl ether from a phenol precursor using an electrophilic trifluoromethoxylating agent.

Materials:

-

Phenol substrate

-

Togni's Reagent II (3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the phenol substrate in the anhydrous solvent.

-

Reagent Addition: Add Togni's Reagent II (typically 1.1-1.5 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Case Study: Riluzole - A Trifluoromethoxy Success Story

Riluzole is a prime example of a marketed drug where the trifluoromethoxy group plays a pivotal role in its therapeutic efficacy.[4] Approved for the treatment of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease, riluzole's pharmacological profile is significantly enhanced by its -OCF3 moiety.

The trifluoromethoxy group in riluzole contributes to:

-

Blood-Brain Barrier Penetration: The high lipophilicity imparted by the -OCF3 group facilitates the drug's entry into the CNS, where it exerts its neuroprotective effects.[2][4]

-

Metabolic Stability: The -OCF3 group is resistant to oxidative metabolism, which contributes to a more favorable pharmacokinetic profile and a longer half-life, allowing for twice-daily dosing.[2][4]

-

Pharmacodynamic Interactions: The electronic properties of the trifluoromethoxy group influence the overall electronic distribution of the benzothiazole scaffold, which is critical for its interaction with its biological targets, including voltage-gated sodium channels and components of the glutamate signaling pathway.

The clinical success of riluzole serves as a compelling testament to the strategic advantages of incorporating a trifluoromethoxy group in drug design, particularly for CNS-acting agents.[4]

Conclusion and Future Perspectives

The trifluoromethoxy group has firmly established itself as a valuable and, in many cases, superior alternative to more traditional substituents in medicinal chemistry. Its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability provides a powerful lever for medicinal chemists to address a multitude of challenges in drug design. From enhancing brain penetration to prolonging a drug's duration of action, the strategic deployment of the -OCF3 group has proven to be a highly effective tactic.

As synthetic methodologies for the introduction of the trifluoromethoxy group continue to evolve, becoming more efficient, scalable, and tolerant of diverse functional groups, we can anticipate an even wider application of this remarkable moiety in the next generation of therapeutics. The "uncommon" ethereal cousin of the trifluoromethyl group is poised to become an increasingly common and indispensable tool in the quest for safer and more effective medicines.

Visualizations

Figure 1: Logical relationship between the core physicochemical properties of the trifluoromethoxy group and its impact on key drug-like properties.

Figure 2: Simplified workflow illustrating common synthetic pathways to trifluoromethoxy-containing aromatic compounds from various precursors.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central (PMC). [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Nucleophilic trifluoromethoxylation of alkyl halides without silver. PubMed Central (PMC). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Reactivity of 2-Iodo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of 2-iodo-4-(trifluoromethoxy)phenol, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, explore the distinct reactivity of its functional groups, and provide practical insights into its application in pivotal cross-coupling and substitution reactions. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile molecule in their synthetic endeavors.

Introduction and Core Characteristics

This compound is an aromatic compound featuring a phenol moiety substituted with an iodine atom at the ortho-position and a trifluoromethoxy group at the para-position. This unique arrangement of functional groups imparts a rich and tunable reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This, in turn, affects the reactivity of both the phenolic hydroxyl group and the carbon-iodine bond. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 405517-54-6 | [1] |

| Molecular Formula | C₇H₄F₃IO₂ | [1] |

| Molecular Weight | 304.00 g/mol | |

| Appearance | Liquid or solid | [2] |

| Storage Temperature | 2-8°C, keep in dark place, sealed in dry | [2] |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[3][4] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with plenty of water.[4] Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acid chlorides.[3][4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the electrophilic iodination of 4-(trifluoromethoxy)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the trifluoromethoxy group, the incoming electrophile (iodine) is directed to the ortho positions.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 4-(Trifluoromethoxy)phenol[6]

-

Reaction Setup: To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

-

Initiation: Stir the mixture for 5 minutes, then carefully introduce sulfuric acid (98%, 0.5 mL, 9 mmol).

-

Reaction: Continue stirring at room temperature for 48 hours.

-

Work-up: Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution.

-

Purification: Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

-

Isolation: Filter the mixture through a pad of diatomaceous earth and silica gel. Concentrate the filtrate in vacuo to yield the product.

A reported yield for this procedure is approximately 96%.[6]

Reactivity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton and its nucleophilicity are key aspects of the reactivity of this compound.

Acidity (pKa)

The pKa of a phenol is influenced by the electronic effects of its substituents. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion. In this compound, both the iodo and the trifluoromethoxy groups are electron-withdrawing.

O-Alkylation (Williamson Ether Synthesis)

The phenoxide anion, formed by deprotonation of the hydroxyl group with a suitable base, is a potent nucleophile for O-alkylation reactions. The Williamson ether synthesis provides a classic and reliable method for the preparation of aryl ethers from this compound.

Caption: Williamson ether synthesis workflow.

Causality in Experimental Design: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to faster reaction rates. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions, which can be advantageous for sensitive substrates. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the ionic intermediates.

Experimental Protocol: General Procedure for O-Alkylation

-

Deprotonation: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 equiv).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide (1.1 equiv).

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

O-Acylation (Esterification)

The hydroxyl group of this compound can be readily acylated to form the corresponding ester. Due to the reduced nucleophilicity of the phenolic oxygen compared to an alcohol, more reactive acylating agents like acid chlorides or anhydrides are typically used in the presence of a base.

Causality in Experimental Design: The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

Experimental Protocol: General Procedure for O-Acylation

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, pyridine) and cool to 0 °C.

-

Addition of Acylating Agent: Add the acid chloride or anhydride (1.1 equiv) dropwise, followed by the addition of a base (e.g., triethylamine, 1.2 equiv) if not already used as the solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.

Reactivity of the Carbon-Iodine Bond: Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reactivity of aryl iodides in Suzuki couplings is generally high.

Caption: Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. For aryl iodides, a variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands can be effective. The base is required to activate the organoboron species for transmetalation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the organoboron reagent (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Aryl iodides are highly reactive substrates for this transformation.[7]

Caption: Sonogashira cross-coupling reaction.

Causality in Experimental Design: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base (e.g., triethylamine, diisopropylamine) serves both as a base to deprotonate the alkyne and often as the solvent.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

-

Degassing: Degas the mixture thoroughly with an inert gas.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8]

Caption: Buchwald-Hartwig amination reaction.

Causality in Experimental Design: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is typically required. The presence of the free hydroxyl group on the phenol may require protection or careful selection of reaction conditions to avoid side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[10]

-

Reaction Setup: In a glovebox, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).

-

Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents.

-

-OH (Hydroxyl): A strongly activating, ortho-, para-directing group.

-

-I (Iodo): A weakly deactivating, ortho-, para-directing group.

-

-OCF₃ (Trifluoromethoxy): A strongly deactivating, meta-directing group.

The powerful activating and ortho-, para-directing effect of the hydroxyl group will dominate the regioselectivity. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 is substituted with iodine and C4 with the trifluoromethoxy group, the most likely position for electrophilic attack is C6 .

Caption: Predicted regioselectivity of electrophilic substitution.

Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H).[6]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactivity, stemming from the interplay of its hydroxyl, iodo, and trifluoromethoxy functional groups, allows for a wide range of chemical transformations. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and advanced materials.

References

-

Supplementary Material General 1H NMR and 13C NMR Spectra. (n.d.). AWS. Retrieved January 18, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, December 7). Retrieved January 18, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. Retrieved January 18, 2026, from [Link]

-

Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved January 18, 2026, from [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). AOBChem USA. Retrieved January 18, 2026, from [Link]

-

NMR spectra and Analytical HPLC. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-‐Phen Complex. (2016, July 6). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved January 18, 2026, from [Link]

-

FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes | Request PDF. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2-Iodophenol. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). ChemTalk. Retrieved January 18, 2026, from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- Process for O-alkylation of phenolic compounds. (n.d.). Google Patents.

-

Standard Operating Procedure. (n.d.). UNM Chemistry. Retrieved January 18, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (n.d.). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Iodine Catalyzed Selective O-Alkylation of Alcohols with Orthoesters. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

2-Iodo-4-(trifluoromethoxy)phenol: A Versatile Synthetic Building Block for Advanced Pharmaceutical and Agrochemical Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-(trifluoromethoxy)phenol is a trifunctional aromatic compound poised for significant utility in modern synthetic chemistry. Its unique combination of a reactive iodophenyl group, a nucleophilic phenol, and the electronically influential trifluoromethoxy moiety makes it a highly valuable intermediate for the construction of complex molecules. This guide provides an in-depth analysis of the molecule's chemical properties, explores its core reactivity, and outlines its potential applications, with a primary focus on medicinal chemistry and drug discovery. By presenting detailed mechanistic insights and exemplary experimental protocols, we aim to equip researchers with the knowledge to effectively leverage this building block in their synthetic programs.

Introduction and Molecular Overview

This compound (CAS No. 405517-54-6) is a strategically substituted aromatic phenol.[1][2] Its value as a synthetic intermediate is derived from the distinct and complementary reactivity of its three key functional groups:

-

The Iodo Group: Positioned at the 2-position, the iodine atom serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is the most reactive of the aryl halides, enabling facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.

-

The Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for derivatization. It can undergo O-alkylation, O-acylation, or be converted into a triflate, providing an alternative site for cross-coupling. Its acidity also allows it to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.

-

The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in modern drug design.[3] Unlike its methyl ether analog, the -OCF₃ group is strongly electron-withdrawing and highly lipophilic. Its inclusion in a drug candidate can significantly enhance metabolic stability (by blocking para-hydroxylation), improve membrane permeability, and modulate pKa, thereby improving pharmacokinetic and pharmacodynamic properties.[3][4]